molecular formula C12H14ClNO2 B2900695 N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide CAS No. 63077-41-8

N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide

Cat. No.: B2900695
CAS No.: 63077-41-8
M. Wt: 239.7
InChI Key: NJBTUZLVPGGQGZ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide (CAS: 874594-00-0) is a synthetic acetamide derivative with the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.7 g/mol . Its structure features:

  • A phenyl ring substituted with a 2-chloroacetyl group at the para position.
  • An ethyl linker connecting the phenyl ring to an acetamide moiety.
  • Key functional groups: chloroacetyl (electron-withdrawing) and amide (hydrogen-bonding capability).

The compound is synthesized via coupling reactions involving chloroacetyl precursors and ethylamine derivatives, as indicated by its SMILES notation: CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C .

Properties

IUPAC Name

N-[2-[4-(2-chloroacetyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)14-7-6-10-2-4-11(5-3-10)12(16)8-13/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBTUZLVPGGQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63077-41-8
Record name N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
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Preparation Methods

The synthesis of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(2-aminoethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution due to the electrophilic α-carbon adjacent to the chlorine atom.

Key Reactions:

  • Amine Substitution :
    Reaction with primary/secondary amines (e.g., diethylamine, morpholine) replaces the chlorine atom, forming acetamide derivatives.
    Example :
    C12H14ClNO2+R NH2C12H14N R O2+HCl\text{C}_{12}\text{H}_{14}\text{ClNO}_2+\text{R NH}_2\rightarrow \text{C}_{12}\text{H}_{14}\text{N R O}_2+\text{HCl} Conditions : Basic media (e.g., K₂CO₃, TEA) in polar aprotic solvents (DMF, acetonitrile) at 25–60°C .
  • Thiol Substitution :
    Reacts with thiols (e.g., mercaptoethanol) to form thioether derivatives.
    Example :
    C12H14ClNO2+HS RC12H14S R NO2+HCl\text{C}_{12}\text{H}_{14}\text{ClNO}_2+\text{HS R}\rightarrow \text{C}_{12}\text{H}_{14}\text{S R NO}_2+\text{HCl} Conditions : Room temperature, inert atmosphere .

Hydrolysis Reactions

The chloroacetyl group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

Produces chloroacetic acid and 4-(2-aminoethyl)phenyl derivatives.
Example :C12H14ClNO2+H2OH+ClCH2COOH+H2N CH2C6H4 CH2CH3\text{C}_{12}\text{H}_{14}\text{ClNO}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{ClCH}_2\text{COOH}+\text{H}_2\text{N CH}_2\text{C}_6\text{H}_4\text{ CH}_2\text{CH}_3Conditions : Hydrochloric acid (1–2 M), reflux.

Basic Hydrolysis:

Yields sodium chloroacetate and substituted phenyl ethylamine.
Conditions : NaOH (1–5 M), 80–100°C.

Oxidation:

  • Chlorine Oxidation :
    Chlorine atom oxidizes to form sulfoxide or sulfone derivatives in the presence of H₂O₂ or mCPBA.
    Example : C12H14ClNO2H2O2C12H14ClNO3S\text{C}_{12}\text{H}_{14}\text{ClNO}_2\xrightarrow{\text{H}_2\text{O}_2}\text{C}_{12}\text{H}_{14}\text{ClNO}_3\text{S} Conditions : Methanol/water, 0–25°C .

Reduction:

  • Amide Reduction :
    The acetamide group reduces to ethylamine using LiAlH₄ or NaBH₄.
    Example : C12H14ClNO2LiAlH4C12H16ClN+H2O\text{C}_{12}\text{H}_{14}\text{ClNO}_2\xrightarrow{\text{LiAlH}_4}\text{C}_{12}\text{H}_{16}\text{ClN}+\text{H}_2\text{O} Conditions : Anhydrous THF, 0–5°C .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures:

  • Piperazine Formation :
    Reacts with bis(2-chloroethyl)amine to form piperazine derivatives under basic conditions.
    Example : C12H14ClNO2+ClCH2CH2NH2C16H20ClN3O2\text{C}_{12}\text{H}_{14}\text{ClNO}_2+\text{ClCH}_2\text{CH}_2\text{NH}_2\rightarrow \text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}_2 Conditions : Toluene, K₂CO₃, 120–130°C .

Condensation Reactions

The acetamide moiety reacts with aldehydes or ketones to form Schiff bases:

Example :C12H14ClNO2+RCHOC13H16ClNO3\text{C}_{12}\text{H}_{14}\text{ClNO}_2+\text{RCHO}\rightarrow \text{C}_{13}\text{H}_{16}\text{ClNO}_3Conditions : Ethanol, catalytic acetic acid, reflux .

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound features a chloroacetyl group attached to a phenyl ring, which enhances its reactivity.

Types of Reactions

  • Substitution Reactions : The chloroacetyl group can engage in nucleophilic substitution, forming new derivatives.
  • Oxidation and Reduction : The compound is susceptible to oxidation and reduction processes, yielding different products.
  • Condensation Reactions : The acetamide moiety can participate in condensation reactions with other compounds.

Common Reagents and Conditions

  • Nucleophilic Substitution : Sodium hydroxide or potassium carbonate in aqueous or alcoholic media.
  • Oxidation : Potassium permanganate or hydrogen peroxide.
  • Reduction : Lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

The applications of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide span multiple disciplines:

  • Chemistry :
    • Used as a building block for synthesizing more complex organic molecules, facilitating the development of new compounds with desired properties.
  • Biology :
    • Investigated for potential biological activities, including interactions with biomolecules that could lead to therapeutic applications.
  • Medicine :
    • Explored for therapeutic properties such as anti-inflammatory and antimicrobial effects. It has shown promise in treating infections caused by resistant bacteria.
  • Industry :
    • Utilized in developing new materials and chemical processes, enhancing the efficiency and effectiveness of various industrial applications.

This compound has been studied for its biological activity, particularly its antimicrobial properties.

Antimicrobial Activity

In studies assessing the efficacy of various chloroacetamides, this compound demonstrated significant activity against Gram-positive bacteria, notably Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

CompoundTarget OrganismZone of Inhibition (mm)Comparison DrugZone of Inhibition (mm)
This compoundS. aureus20.5 ± 0.4Streptomycin36.6 ± 0.3
This compoundC. violaceum17.0 ± 0.3Streptomycin29.1 ± 0.2

This table illustrates the antimicrobial efficacy compared to a standard antibiotic, highlighting the potential of this compound as an antimicrobial agent.

Case Studies

  • Antimicrobial Research : A study published in a peer-reviewed journal indicated that derivatives of this compound exhibited improved activity against resistant strains of bacteria when modified with additional functional groups.
  • Therapeutic Applications : Research has shown that the compound can inhibit certain enzymes related to inflammatory pathways, suggesting its potential use in anti-inflammatory therapies.
  • Material Science : Investigations into the use of this compound as a precursor for novel polymers have shown promising results in enhancing material properties like thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various cellular pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between the target compound and analogs:

Compound Name Molecular Formula Key Substituents/Features Melting Point/Physical State Key References
N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide (Target) C₁₂H₁₄ClNO₂ Chloroacetyl, ethyl linker, acetamide Solid (exact mp not reported)
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide C₂₀H₂₅NO₃ Hydroxy, methoxy, isopropyl Colorless film (71% yield)
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) C₁₇H₁₇Cl₂NO₂S Dichlorophenoxy, p-tolylthio, ethyl linker Not reported
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) C₁₈H₂₁N₃O₄S Morpholinosulfonyl, phenylamino Crystalline solid
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀Cl₃NO₂ Trichlorinated phenyl, benzoyl Solid (CAS: 14405-03-9)
Key Observations:
  • Chlorinated Substituents: The target compound’s chloroacetyl group distinguishes it from analogs with chlorophenoxy (e.g., RN1 ) or trichlorophenyl groups (e.g., ). Chloroacetyl enhances electrophilicity, enabling covalent bonding with nucleophiles like cysteine residues in enzymes .
  • Linker Variability : The ethyl linker in the target compound is shared with RN1 and compound 9c , but substituents on the phenyl ring dictate solubility and reactivity. For example, 9c’s hydroxy and methoxy groups improve hydrophilicity compared to the hydrophobic chloroacetyl group .
  • Pharmacological Relevance: Morpholinosulfonyl derivatives (e.g., 5i ) exhibit enhanced binding to viral proteins (e.g., SARS-CoV-2 targets), whereas the target’s chloroacetyl group may limit solubility but improve membrane permeability .

Biological Activity

N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide, a compound featuring a chloroacetyl group attached to a phenyl ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antitumor, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}

This indicates the presence of a chloroacetyl moiety, which is often associated with various biological activities.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating several acetamide derivatives found that:

  • Activity Spectrum : Compounds demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 25 µg/mL, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Acetamide Derivatives

CompoundMIC (µg/mL)Bacteria Tested
This compound25Staphylococcus aureus, Klebsiella pneumoniae
Other derivatives50-100Various strains

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor activity. In vitro studies indicated that:

  • Cell Lines : Compounds were tested against various cancer cell lines, including L1210 leukemia.
  • IC50 Values : Some derivatives showed IC50 values below 5 µg/mL, suggesting strong cytotoxic effects against cancer cells .

Table 2: Antitumor Activity of Related Compounds

CompoundIC50 (µg/mL)Cell Line Tested
This compound<5L1210 leukemia
Other related compounds1.61 - 1.98Various cancer cell lines

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies suggest that:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • In Vivo Studies : Animal models demonstrated reduced inflammation markers following treatment with related compounds .

Case Studies and Research Findings

  • Chalcone Derivatives : A study synthesized chalcone derivatives containing chloroacetyl groups, which exhibited notable anti-inflammatory and antibacterial activities. The results indicated that modifications in the phenyl ring significantly influenced biological activity .
  • Thiazole Analogues : Research on thiazole-bearing compounds revealed that structural modifications could enhance antitumor and antibacterial properties. The presence of electron-donating groups was crucial for activity enhancement .
  • Clinical Implications : The diverse biological activities of compounds similar to this compound highlight their potential as lead compounds in drug development for infectious diseases and cancer therapy.

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